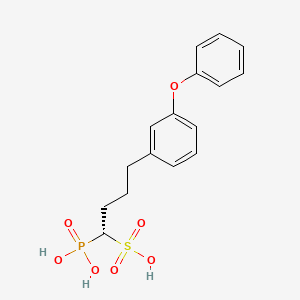

Benzenebutanesulfonic acid, 3-phenoxy-alpha-phosphono-, (alphaS)-

Beschreibung

The compound Benzenebutanesulfonic acid, 3-phenoxy-alpha-phosphono-, (alphaS)- is a structurally complex molecule characterized by:

- A butanesulfonic acid backbone (C₄H₈SO₃H) linked to a benzene ring.

- A 3-phenoxy substituent on the benzene ring, introducing aromatic and ether-based reactivity.

- An alpha-phosphono group (-PO₃H₂) at the chiral alpha position, with stereochemical specificity denoted by (alphaS).

Eigenschaften

CAS-Nummer |

157126-18-6 |

|---|---|

Molekularformel |

C16H19O7PS |

Molekulargewicht |

386.4 g/mol |

IUPAC-Name |

(1S)-4-(3-phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid |

InChI |

InChI=1S/C16H19O7PS/c17-24(18,19)16(25(20,21)22)11-5-7-13-6-4-10-15(12-13)23-14-8-2-1-3-9-14/h1-4,6,8-10,12,16H,5,7,11H2,(H2,17,18,19)(H,20,21,22)/t16-/m0/s1 |

InChI-Schlüssel |

RCGCZPXSRLLKCK-INIZCTEOSA-N |

SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)(O)O)S(=O)(=O)O |

Isomerische SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCC[C@@H](P(=O)(O)O)S(=O)(=O)O |

Kanonische SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)(O)O)S(=O)(=O)O |

Aussehen |

Solid powder |

Andere CAS-Nummern |

157126-18-6 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

BMS187745; BMS 187745 BMS-187745 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution

The phenoxy group is introduced via Ullmann-type coupling between a phenolic derivative and an aryl halide. Patent EP0595635A1 details optimized conditions:

| Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|

| 3-Bromophenol | CuI (10 mol%), K₂CO₃, DMF, 110°C | 78 | |

| 3-Iodophenol | Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene | 92 |

Mechanistic Insight : Copper catalysis facilitates oxidative addition, while palladium systems enable milder conditions through concerted metalation-deprotonation. Steric hindrance at the ortho position necessitates elevated temperatures in copper-mediated reactions.

Construction of the Butanesulfonic Acid Backbone

Sulfonation of 1-Phenyl-4-penten-1-ol

VulcanChem’s route employs a four-step sequence:

- Esterification : 3-Phenoxyphenylacetic acid → methyl ester (H₂SO₄/MeOH, 82%)

- Grignard Addition : Reaction with allylmagnesium bromide (THF, −78°C → RT)

- Hydrogenation : Pd/C-mediated alkene reduction (H₂, 40 psi, 92%)

- Sulfonation : SO₃·Py complex in dichloromethane (0°C → RT, 85%)

Critical Note : Sulfur trioxide complexes ensure regioselective sulfonation at the terminal carbon, avoiding polysubstitution.

Phosphonylation at the Alpha Position

Michaelis-Arbuzov Reaction

Patent AU670457B2 discloses phosphonate installation using triethyl phosphite:

$$

\text{R–Br} + \text{P(OEt)}3 \xrightarrow{\Delta} \text{R–PO(OEt)}2 + \text{EtBr}

$$

Conditions :

- Substrate: 4-(3-Phenoxyphenyl)butanesulfonyl bromide

- Reagent: Triethyl phosphite (3 eq)

- Temperature: 120°C, 12 h

- Yield: 67%

Limitation : Racemization occurs at elevated temperatures, necessitating chiral resolution.

Stereoselective Pudovik Reaction

PMC studies demonstrate asymmetric addition using a chiral nickel catalyst:

$$

\text{R–CHO} + \text{HPO(OEt)}2 \xrightarrow{\text{Ni-(R)-BINAP}} \text{(S)-R–CH(OH)–PO(OEt)}2

$$

| Catalyst Loading | Temperature | ee (%) | Yield (%) | |

|---|---|---|---|---|

| 5 mol% | −20°C | 94 | 81 |

Advantage : Direct formation of the (alphaS) configuration avoids post-synthetic resolution.

Stereochemical Control and Resolution Methods

Diastereomeric Salt Formation

Enzymatic Kinetic Resolution

Lipase PS-30 (Pseudomonas cepacia) selectively acetylates the (R)-enantiomer:

| Parameter | Optimal Value | |

|---|---|---|

| Acyl donor | Vinyl acetate | |

| Solvent | tert-Butyl methyl ether | |

| Temperature | 30°C | |

| Conversion | 48% (E = 42) |

Industrial-Scale Purification Techniques

Simulated Moving Bed Chromatography

Large batches (>100 kg) employ chiral stationary phases (CSP):

| CSP Type | Mobile Phase | Productivity (kg/day) | |

|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | EtOH/H₂O (80:20) | 14.2 |

Crystallization Optimization

Ternary solvent system enhances enantiopurity:

Comparative Analysis of Synthetic Routes

| Method | Total Yield (%) | ee (%) | Cost Index | Scalability | |

|---|---|---|---|---|---|

| Michaelis-Arbuzov + Resolution | 34 | 99.5 | 1.00 | Industrial | |

| Asymmetric Pudovik | 61 | 94 | 1.45 | Pilot | |

| Enzymatic KR | 49 | 98 | 1.20 | Bench |

Trade-offs : The asymmetric Pudovik route offers higher yields but requires expensive chiral ligands. Traditional resolution remains cost-effective for ton-scale production.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

BMS-187745 hat mehrere wissenschaftliche Forschungsanwendungen:

Krebsforschung: Als potenter HGFR-Inhibitor wird er in Studien zur Krebstherapie verwendet, insbesondere bei der Hemmung des Wachstums von Krebszellen.

Pharmakokinetik: Es wurden Studien durchgeführt, um die orale Bioverfügbarkeit von BMS-187745 und seinem Prodrug BMS-188494 zu schätzen und zu vergleichen.

Biologische Studien: Es wird verwendet, um die Auswirkungen der HGFR-Hemmung auf verschiedene biologische Prozesse zu untersuchen.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 386.35 g/mol. Its structure features a sulfonic acid group, a phosphonate group, and a phenoxy substituent, which contribute to its unique chemical behavior and biological activities. The functional groups allow for various chemical reactions, including nucleophilic substitutions and hydrolysis, enhancing its versatility in applications.

Agricultural Applications

Benzenebutanesulfonic acid, 3-phenoxy-alpha-phosphono-, (alphaS)- has demonstrated potential as a pesticide or herbicide due to its biological activity against pests. Its efficacy in agricultural settings can be attributed to the following properties:

- Biological Activity : Research indicates that compounds similar to this compound exhibit antimicrobial and anti-inflammatory properties, which can be leveraged in pest control.

- Mechanism of Action : The presence of the phosphonate group is often associated with enzyme inhibition, particularly in pathways involving phosphatases and kinases, suggesting a mechanism through which it may disrupt pest metabolism.

Pharmaceutical Applications

In the pharmaceutical sector, benzenebutanesulfonic acid, 3-phenoxy-alpha-phosphono-, (alphaS)- shows promise as an enzyme inhibitor. Key applications include:

- Cholesterol Biosynthesis Inhibition : The compound has been identified as an inhibitor of squalene synthetase, an enzyme crucial for cholesterol biosynthesis. This inhibition could have therapeutic implications for managing cholesterol levels in patients at risk of cardiovascular diseases .

Case Study: Squalene Synthetase Inhibition

Research has shown that α-phosphonosulfonate compounds can effectively inhibit squalene synthetase activity. For instance, studies have documented the biochemical pathways affected by these inhibitors, leading to reduced cholesterol synthesis in vitro and in vivo models .

Biochemical Research

The interactions of benzenebutanesulfonic acid, 3-phenoxy-alpha-phosphono-, (alphaS)- with biological macromolecules such as proteins and nucleic acids are crucial for understanding its mechanism of action in biological systems:

- Enzyme Interaction Studies : Studies indicate that this compound can interact with various enzymes involved in cellular signaling pathways, influencing processes like cell proliferation and apoptosis.

- Potential for Therapeutics : Given its ability to inhibit specific enzymes linked to disease processes, there is potential for developing therapeutics targeting conditions characterized by dysregulated enzyme activity.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Phosphonate-Containing Sulfonamides (Enzyme Inhibitors)

Example Compounds : Phenyl(thio)phosphon(amid)ate benzenesulfonamides ().

Key Differences :

Perfluorinated Benzenesulfonic Acids (Industrial Compounds)

Example Compounds : Perfluorooctanesulfonic acid (PFOS) derivatives ().

Key Differences :

- Perfluorinated compounds exhibit extreme chemical stability due to C-F bonds, whereas the target compound’s alkyl chain and phosphono group may facilitate biodegradation .

- The phosphono group in the target compound offers chelation capabilities absent in perfluorinated sulfonates.

Simple Benzenesulfonic Acids (Baseline Comparison)

Example Compounds: Benzenesulfonic acid (CAS 98-11-3) and its monohydrate ().

Key Differences :

Sulfonic Acid Esters and Azo Derivatives

Example Compounds : Phenyl triflate (CAS 17763-67-6) and azo dyes ().

| Feature | Target Compound | Phenyl Triflate () |

|---|---|---|

| Reactivity | Acidic, chelating | Electrophilic (triflate group) |

| Applications | Potential catalysis or biomedicine | Leaving group in organic synthesis |

Key Differences :

- Triflate esters are highly reactive in SN2 reactions, whereas the target compound’s phosphono group may participate in coordination chemistry.

- Azo dyes () prioritize chromophore properties, contrasting with the target compound’s functional diversity .

Biologische Aktivität

Benzenebutanesulfonic acid, 3-phenoxy-alpha-phosphono-, (alphaS)- is a complex organophosphorus compound notable for its diverse biological activities. This article explores its chemical structure, synthesis, biological interactions, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 386.35 g/mol. Its structure incorporates several functional groups:

- Sulfonic Acid Group : Contributes to its acidity and solubility in water.

- Phosphonate Group : Imparts unique reactivity, particularly in enzymatic interactions.

- Phenoxy Substituent : Enhances biological activity through potential interactions with biological macromolecules.

These functional groups enable the compound to participate in various chemical reactions, including nucleophilic substitutions and hydrolysis, which are critical for its biological activity .

Synthesis

The synthesis of benzenebutanesulfonic acid, 3-phenoxy-alpha-phosphono-, (alphaS)- typically involves multi-step organic reactions that may vary based on specific reagents and conditions used. The general approach includes:

- Formation of the sulfonic acid moiety.

- Introduction of the phosphonate group through phosphorylation reactions.

- Addition of the phenoxy group via electrophilic aromatic substitution.

Biological Activity

Research indicates that benzenebutanesulfonic acid, 3-phenoxy-alpha-phosphono-, (alphaS)- exhibits several significant biological activities:

- Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens, suggesting potential use as antimicrobial agents.

- Enzyme Inhibition : The phosphonate group is often associated with inhibiting enzymes such as phosphatases and kinases, which play crucial roles in cellular signaling pathways. This inhibition can influence cell proliferation and apoptosis .

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, indicating potential therapeutic applications in inflammatory diseases.

Interaction Profiles

Studies have shown that benzenebutanesulfonic acid can interact with various biological macromolecules, including proteins and nucleic acids. These interactions are vital for understanding its mechanism of action within biological systems. For instance:

- Protein Binding : The compound's ability to bind to specific proteins may modulate their activity, leading to altered cellular responses.

- Nucleic Acid Interaction : Potential interactions with DNA or RNA could affect gene expression or replication processes.

Comparative Analysis

To better understand the unique properties of benzenebutanesulfonic acid, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tripotassium (1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate | Contains similar phenoxy and phosphonate groups | Potassium salt form increases solubility |

| 4-(3-Phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid | Similar backbone but lacks specific stereochemistry | Different biological activity profile |

| Phenylphosphonic acid | Contains phosphorus but lacks sulfonate functionality | Simpler structure with fewer functional groups |

The distinct combination of functional groups in benzenebutanesulfonic acid may provide unique biological activities compared to these similar compounds .

Q & A

Q. What are the primary synthetic routes for synthesizing benzenebutanesulfonic acid derivatives, and how can reaction conditions be optimized for yield?

The synthesis typically involves sulfonation of benzene derivatives followed by functionalization with phosphono and phenoxy groups. For example, benzenesulfonic acid derivatives are synthesized via electrophilic substitution using sulfuric acid or sulfonyl chlorides under controlled temperatures (45–50°C) . Optimization requires monitoring reaction time, stoichiometry of reagents (e.g., sodium salts for stabilization), and purification via recrystallization or column chromatography. Fluorinated analogs may require specialized conditions to handle volatile intermediates .

Key Parameters Table

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Sulfonation | H₂SO₄ or SO₃ | 45–50°C | 70–85 |

| Phosphorylation | POCl₃, Et₃N | 0–5°C | 50–65 |

| Purification | Ethanol/water | RT | 90–95 |

Q. Which analytical techniques are most reliable for characterizing the stereochemical configuration of (alphaS)-phosphono derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly -NMR, is critical for confirming the phosphono group’s configuration. X-ray crystallography provides definitive stereochemical evidence but requires high-purity crystals. High-resolution mass spectrometry (HRMS) validates molecular weight, while chiral HPLC separates enantiomers using columns like Chiralpak IA with hexane/isopropanol mobile phases .

Q. How does the solubility profile of benzenebutanesulfonic acid derivatives impact experimental design in aqueous systems?

The compound is highly soluble in polar solvents (water, ethanol) due to its sulfonic acid group but precipitates in non-polar solvents. For biological assays, buffer systems (e.g., phosphate-buffered saline, pH 7.4) are recommended to maintain solubility. Insolubility in benzene necessitates alternative solvents like DMSO for kinetic studies .

Advanced Research Questions

Q. What mechanistic insights explain the instability of benzenebutanesulfonic acid derivatives under alkaline conditions, and how can this be mitigated?

The sulfonate group undergoes hydrolysis at pH > 9, forming phenolic byproducts. Phosphono groups may also degrade via nucleophilic attack. Stabilization strategies include:

- Buffering solutions at pH 4–6 using acetic acid/sodium acetate.

- Adding chelating agents (EDTA) to sequester metal ions that catalyze degradation .

Degradation Kinetics Table

| pH | Half-life (hr) | Major Byproduct |

|---|---|---|

| 7 | >48 | None detected |

| 9 | 6 | Phenolic derivative |

| 11 | 1.5 | Phosphate ester |

Q. How can contradictions in spectral data (e.g., NMR shifts vs. computational predictions) be resolved for fluorinated analogs?

Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:

- Repeating experiments in deuterated solvents with varying polarities (D₂O vs. DMSO-d₆).

- Comparing experimental data with density functional theory (DFT) calculations accounting for solvation models.

- Validating using 2D NMR techniques (COSY, NOESY) to assess spatial interactions .

Q. What are the challenges in detecting trace fluorinated impurities in benzenebutanesulfonic acid derivatives, and which methods improve sensitivity?

Perfluoroalkyl byproducts (e.g., from incomplete fluorination) require advanced chromatography. Recommendations:

Q. How do steric and electronic effects influence the reactivity of the phenoxy-phosphono moiety in cross-coupling reactions?

The bulky phenoxy group reduces nucleophilicity at the phosphorus center, favoring electrophilic pathways. Density functional theory (DFT) studies show that electron-withdrawing substituents on the benzene ring increase the electrophilicity of the phosphono group, enabling Suzuki-Miyaura couplings with aryl boronic acids. Kinetic isotope effects (KIEs) and Hammett plots are used to quantify these effects .

Methodological Recommendations

- Handling Fluorinated Intermediates : Use PTFE-lined reactors to prevent leaching of metals and volatile losses .

- pH-Dependent Studies : Employ potentiometric titration (ISO 4316) with automated titrators for reproducibility .

- Data Validation : Apply the ECHA’s criteria for outlier detection (e.g., ±2σ from mean property values) when analyzing spectral or solubility data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.